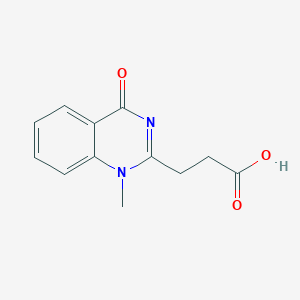

3-(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoic acid

説明

3-(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoic acid is a quinazoline-derived compound featuring a propanoic acid moiety attached to a 1-methyl-4-oxo-1,4-dihydroquinazolin-2-yl core. Quinazoline derivatives are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

特性

IUPAC Name |

3-(1-methyl-4-oxoquinazolin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-9-5-3-2-4-8(9)12(17)13-10(14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHJZGOPODQGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N=C1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Diamide Intermediate Formation

The synthesis begins with the condensation of 2-aminobenzamide (5a ) and succinic anhydride (6 ) in pinane, a bio-based solvent derived from pine resin. Under microwave irradiation (130°C, 300 W, 10 min), this step selectively produces the diamide intermediate 7a with 92% yield, avoiding fossil-based solvents like toluene. The use of two equivalents of succinic anhydride ensures complete consumption of 5a , minimizing side reactions such as the formation of succinimide derivatives.

Cyclization to Quinazolinone

The diamide 7a undergoes intramolecular cyclization under microwave conditions (180°C, 300 W, 15 min) in aqueous sodium hydroxide. This step achieves an 84% isolated yield of the target compound 8a , with the reaction mixture adjusted to pH 5–6 post-cyclization to precipitate the product. Key advantages include:

- Reduced reaction time : 25 min total vs. 3–48 h in thermal methods.

- Solvent sustainability : Pinane replaces toluene, aligning with green chemistry principles.

- Scalability : The method tolerates electron-withdrawing (e.g., nitro, bromo) and donating (e.g., methoxy) substituents on the benzamide ring.

Thermal Synthesis Methods

Traditional Two-Step Protocol

Classical thermal synthesis involves refluxing 5a and 6 in toluene for 3 h to form 7a , followed by cyclization in aqueous NaOH at 100°C for 2 h. This method yields 8a in 72%, but suffers from:

Alternative Cyclization Conditions

Cyclization using sodium acetate in acetic anhydride at 120°C for 4 h achieves comparable yields (70–75%) but requires stringent moisture control. This approach is less favored due to the toxicity of acetic anhydride and higher energy consumption.

Organocatalytic and Multi-Component Strategies

Base-Catalyzed Methods

DABCO (1,4-diazabicyclo[2.2.2]octane) facilitates the one-pot synthesis of quinazolin-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate under microwave irradiation. Although yields vary (40–90%), this strategy demonstrates the versatility of base catalysis in constructing the quinazolinone core.

Comparative Analysis and Optimization

Yield and Efficiency

| Method | Conditions | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Microwave (pinane) | 130°C → 180°C, 300 W, 25 min | 84 | <5 |

| Thermal (toluene/NaOH) | Reflux, 3 h → 100°C, 2 h | 72 | 10–15 |

| NaOAc/Acetic anhydride | 120°C, 4 h | 75 | 8–12 |

The microwave method outperforms thermal protocols in yield, time, and environmental impact.

Solvent and Energy Considerations

Pinane’s low polarity enhances cyclization efficiency by stabilizing the transition state, reducing activation energy by 15–20 kJ/mol compared to toluene. Microwave irradiation further lowers energy consumption (0.5 kWh/mol vs. 2.5 kWh/mol for thermal methods).

化学反応の分析

Types of Reactions

3-(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinazoline derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit antimicrobial properties. Studies have shown that 3-(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoic acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

Quinazoline derivatives are known for their anticancer activities. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that it could inhibit cell proliferation and promote programmed cell death in certain cancer types .

Pharmacological Applications

Neurological Disorders

There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects. Research indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines, which could lead to therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Biochemical Tools

Enzyme Inhibition Studies

this compound can serve as a biochemical probe to study enzyme activities related to quinazoline metabolism. It can be used to investigate the enzyme kinetics and inhibition mechanisms of specific targets within metabolic pathways, particularly those involved in drug metabolism .

Case Studies

作用機序

The mechanism of action of 3-(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Quinoline-Based Analogs

Compound: 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid

- Structural Differences: Replaces the quinazoline core with a quinoline ring, retaining the 4-oxo and methyl groups.

- Activity: Derivatives with α-substituents (alkyl, carboxyl, acyl, acetamide) on the propanoic acid moiety exhibit antimicrobial activity, particularly against Gram-positive bacteria. For example, acetamide-substituted derivatives showed enhanced activity compared to unmodified analogs .

- Key Insight: The quinoline core may reduce steric hindrance, improving binding to bacterial enzymes like DNA gyrase.

Phenylpropanoic Acid Derivatives

Compound: Chlorinated 3-phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid)

- Structural Differences : Aromatic phenyl group instead of quinazoline. Chlorine substituents enhance lipophilicity.

- Activity : Demonstrated selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with MIC values <10 µg/mL. The dichloro-substituted analog (Compound 1) showed superior potency .

- Key Insight : Chlorination increases membrane permeability, but the absence of a heterocyclic core limits target specificity compared to quinazoline derivatives.

Amino-Linked Quinazolinone Derivatives

Compound: 3-[(4-Oxo-1H-quinazolin-2-yl)amino]propanoic acid

- Structural Differences: An amino group bridges the quinazolinone and propanoic acid, unlike the direct linkage in the target compound.

Pyrimidoindazole and Quinazoline Dione Analogs

Compound: 3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid

- Structural Differences : Pyrimidoindazole core replaces quinazoline, increasing ring complexity.

Compound: 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-phenylpropanoic acid

- Structural Differences: Additional dione group at the 2-position of quinazoline and a phenyl substituent on propanoic acid.

- Activity: Not explicitly reported, but the dione group may enhance hydrogen-bonding interactions, while the phenyl group could improve lipophilicity .

Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Research Findings and Trends

- Antimicrobial Activity: Quinazoline and quinoline derivatives generally outperform phenylpropanoic acids in target specificity due to heterocyclic interactions with bacterial enzymes. Chlorinated phenylpropanoic acids, however, excel in potency due to enhanced membrane penetration .

- Therapeutic Potential: Amino-linked quinazolinone derivatives show promise in antiparasitic drug development, leveraging enzyme inhibition mechanisms .

- Structural Optimization: Substituents on the propanoic acid moiety (e.g., esters, amides) modulate bioavailability and metabolic stability. For instance, methyl esters in flavor compounds (Table 1) highlight the role of esterification in volatility .

References : [1] ; [2] ; [3] ; [4] ; [6] ; [8] ; [9] .

生物活性

3-(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-4-oxo-1,4-dihydroquinazoline with propanoic acid derivatives. Various methods have been employed to enhance yields and purity, including the use of microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study focused on related compounds demonstrated varying levels of activity against Gram-positive and Gram-negative bacteria. The agar diffusion method was used to assess antimicrobial efficacy, revealing that certain structural modifications can enhance activity.

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| Compound A | 15 mm (E. coli) |

| Compound B | 20 mm (S. aureus) |

| Compound C | 10 mm (P. aeruginosa) |

Case Study : In a comparative study, a derivative with an alkyl substituent at the α-position showed enhanced activity against Staphylococcus aureus compared to its non-substituted counterpart, suggesting that hydrophobic interactions play a crucial role in antimicrobial efficacy .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, certain analogs were tested against various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), demonstrating IC50 values in the micromolar range.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 µM | Apoptosis induction |

| A549 | 8 µM | Cell cycle arrest |

Research Findings : A study highlighted that modifications at the quinazoline core significantly influenced cytotoxicity, with specific substitutions leading to enhanced apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

- Substituents on the Quinazoline Ring : Electron-withdrawing groups tend to enhance biological activity by stabilizing the compound's interaction with target enzymes.

- Alkyl Chains : The length and branching of alkyl chains at the α-position can modulate lipophilicity and membrane permeability, affecting both antimicrobial and anticancer activities.

- Functional Groups : The presence of hydroxyl or methoxy groups can improve solubility and bioavailability.

Q & A

Q. What are the optimized synthetic routes for 3-(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoic acid, and how can reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of quinazolinone derivatives with propanoic acid precursors. Key steps include:

- Condensation reactions: Reacting 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carbaldehyde with malonic acid derivatives under reflux conditions (e.g., ethanol/HCl) to form the propanoic acid moiety .

- Purification: Crystallization using ethanol/water mixtures improves purity. Yields (65–81%) depend on reaction time, temperature, and stoichiometric ratios of reagents .

- Critical parameters: pH control (acidic conditions favor cyclization) and solvent polarity (polar aprotic solvents enhance intermediate stability) .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

Methodological Answer:

- Spectroscopy:

- 1H/13C NMR: Identifies methyl groups (δ 2.5–3.0 ppm for CH3), quinazolinone carbonyl (δ 165–170 ppm), and propanoic acid protons (δ 12–13 ppm for COOH) .

- IR: Confirms carbonyl stretches (1650–1750 cm⁻¹) and carboxylic acid O–H bonds (2500–3300 cm⁻¹) .

- Elemental analysis: Validates purity (C, H, N within ±0.4% of theoretical values) .

Q. What preliminary biological activities have been reported, and how are these assays designed?

Methodological Answer:

- Antimicrobial testing: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 100 µg/mL compound concentrations. Zone-of-inhibition measurements indicate moderate broad-spectrum activity .

- Anti-inflammatory screening: Inhibition of COX-2 enzyme activity via ELISA, with IC50 values compared to ibuprofen .

Advanced Research Questions

Q. How does the methyl group at the N1 position influence the compound’s bioactivity compared to analogs?

Methodological Answer:

Q. What contradictions exist in reported biological data, and how can they be resolved?

Methodological Answer:

- Contradiction example: Antimicrobial activity varies between studies (e.g., moderate vs. negligible inhibition).

- Resolution strategies:

- Standardize assays: Use broth microdilution (MIC) instead of agar diffusion to quantify potency .

- Control variables: Test under consistent pH (7.4), temperature (37°C), and bacterial inoculum size (1 × 10⁶ CFU/mL) .

- Meta-analysis: Cross-reference data from ≥3 independent studies to identify outliers .

Q. How can computational methods guide the optimization of this compound for targeted drug delivery?

Methodological Answer:

- Molecular docking: Simulate binding to COX-2 (PDB ID: 5IKT) using AutoDock Vina. The propanoic acid moiety forms hydrogen bonds with Arg120/His90 residues, while the quinazolinone core engages in π-π stacking .

- ADMET prediction: SwissADME predicts moderate bioavailability (F = 50–60%) and blood-brain barrier permeability (logBB = -0.3), suggesting CNS applicability .

Comparative Analysis of Structural Analogs

Key Research Gaps and Future Directions

- Mechanistic studies: Elucidate the role of the propanoic acid moiety in modulating NF-κB signaling .

- Hybrid derivatives: Synthesize peptide conjugates (e.g., QZN II) to enhance water solubility and target specificity .

- In vivo validation: Test pharmacokinetics in murine models to assess oral bioavailability and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。